molecular formula C9H9ClF3NO B13480870 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride

5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13480870
M. Wt: 239.62 g/mol
InChI Key: DKPRRTLHMZHWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that features a trifluoromethoxy group attached to an indole structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it valuable in various chemical and pharmaceutical applications

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the indole structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution can introduce various functional groups into the indole structure .

Scientific Research Applications

Chemistry: In chemistry, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound’s biological activity is of interest in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate biological pathways and mechanisms .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making it a valuable component in drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products .

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride
  • 5-(Methoxy)-2,3-dihydro-1H-indole hydrochloride
  • 5-(Chloromethoxy)-2,3-dihydro-1H-indole hydrochloride

Comparison: Compared to similar compounds, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct properties such as increased electronegativity and lipophilicity, which can enhance the compound’s chemical stability and biological activity .

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8;/h1-2,5,13H,3-4H2;1H

InChI Key

DKPRRTLHMZHWIN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

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